(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, coupled with a chloromethanesulfonate group, enhancing its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloromethanesulfonate Group: The chloromethanesulfonate group is introduced via a reaction with chloromethanesulfonyl chloride. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethanesulfonate group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The quinazolinone core can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential as an antibacterial agent. The quinazolinone core is known to inhibit bacterial enzymes, making derivatives of this compound promising candidates for new antibiotics .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to form stable derivatives makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which (2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate exerts its effects involves the inhibition of bacterial enzymes, particularly DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the disruption of bacterial cell division and growth . The chloromethanesulfonate group enhances the compound’s ability to interact with the enzyme, increasing its antibacterial potency.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2,4-dione: Shares the quinazolinone core but lacks the chloromethanesulfonate group, resulting in different reactivity and applications.
Chloromethanesulfonyl Chloride: Contains the chloromethanesulfonate group but lacks the quinazolinone core, making it a more general reagent for sulfonation reactions.
Uniqueness
(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate is unique due to the combination of the biologically active quinazolinone core and the reactive chloromethanesulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential in various scientific and industrial applications.
Properties
IUPAC Name |
(2,4-dioxo-1H-quinazolin-3-yl) chloromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5S/c10-5-18(15,16)17-12-8(13)6-3-1-2-4-7(6)11-9(12)14/h1-4H,5H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRZBGOGFULJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)OS(=O)(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.